molecular formula C9H6ClNO3S B1667980 Benazolin CAS No. 3813-05-6

Benazolin

Cat. No.: B1667980
CAS No.: 3813-05-6
M. Wt: 243.67 g/mol
InChI Key: HYJSGOXICXYZGS-UHFFFAOYSA-N
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Safety and Hazards

Benazolin is a highly flammable liquid and vapor. It may be harmful if swallowed or in contact with skin. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and is suspected of causing cancer .

Future Directions

The global Benazolin market size is expected to reach a significant value by 2029, growing at a steady compound annual growth rate (CAGR) from 2023 to 2029 . The market is mainly driven by the significant applications of this compound in various end-use industries .

Mechanism of Action

Target of Action

Benazolin, a member of the class of benzothiazoles, is a post-emergence herbicide . It acts as a synthetic auxin , a class of plant hormones that play a crucial role in coordinating growth and behavioral processes in the plant’s life cycle.

Mode of Action

This compound’s mode of action is primarily through the inhibition of auxin transport . Auxins are plant hormones that regulate cell division, elongation, and differentiation. By inhibiting auxin transport, this compound disrupts these processes, leading to the death of the plant.

Biochemical Pathways

The first step involved in the degradation of this compound-ethyl, a derivative of this compound, is the cleavage of the ester bond to form this compound . This compound is subsequently subjected to demethylation for decomposition into 7-chloro-3-methylbenzo[d]thiazol-2(3H)-one and methanol . The last step is to form 2-chloro-6-(methyleneamino)benzenethiol .

Pharmacokinetics

This compound has a moderate aqueous solubility and is semi-volatile . It has a high potential to leach to groundwater .

Result of Action

The result of this compound’s action is the death of the plant. By inhibiting auxin transport, this compound disrupts cell division, elongation, and differentiation, which are vital processes for plant growth and survival .

Action Environment

The different environmental effects of the use of this compound are directly related to some factors, such as water properties and soil temperature . It is principally scattered by adsorption and biodegradation . Its efficacy and stability can be influenced by these environmental factors. For instance, its biodegradation rate can vary depending on the pH of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benazolin is synthesized through the cyclization of 2-chlorophenylthiourea with ethyl chloroacetate . The reaction involves the formation of a benzothiazole ring, followed by hydrolysis to yield this compound .

Industrial Production Methods: The industrial production of this compound involves the following steps:

Chemical Reactions Analysis

Types of Reactions: Benazolin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3S/c10-5-2-1-3-6-8(5)11(4-7(12)13)9(14)15-6/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJSGOXICXYZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N(C(=O)S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041620
Record name Benazolin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3813-05-6
Record name Benazolin
Source CAS Common Chemistry
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Record name Benazolin [ANSI:BSI:ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENAZOLIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521058
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Record name Benazolin
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Record name Benazolin
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Record name BENAZOLIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Benazolin exert its herbicidal effect?

A1: this compound acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA) []. While its exact mechanism of action is not fully understood, it's believed to disrupt plant growth by interfering with hormone balance, ultimately leading to uncontrolled growth and death in susceptible species.

Q2: Are there differences in this compound sensitivity among plant species?

A2: Yes, this compound exhibits selectivity in its herbicidal action. It effectively controls broadleaf weeds like wild mustard (Brassica kaber) [, ] but shows tolerance in cereal crops like wheat, flax, and certain rape species [, ]. This selectivity makes it a valuable tool for weed control in specific crops.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C₉H₆ClNO₃S, and its molecular weight is 243.67 g/mol.

Q4: Does the formulation of this compound affect its efficacy?

A4: Yes, different this compound formulations demonstrate varying efficacies in weed control. For instance, ester formulations (ethyl ester emulsifiable concentrate or wettable powder) provide better control of false cleavers (Galium spurium) compared to the dimethylamine salt formulation in rapeseed fields [].

Q5: How does soil management affect this compound's fate in the environment?

A5: Soil management practices influence this compound's behavior in soil. Incorporating maize straw enhances this compound degradation and affects the sorption behavior of its metabolites. This is likely due to changes in soil microbial activity and organic carbon content [, ].

Q6: How do structural modifications to the this compound molecule impact its herbicidal activity?

A6: Synthesizing pyridine analogs of this compound, specifically 5-(haloalkyl)-substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives, reveals crucial structure-activity relationships []. These analogs generally display auxin-like herbicidal effects, being more potent against dicotyledonous plants. Notably, the presence of both 2-oxo and 6-chloro substituents enhances activity in specific plant species [].

Q7: What analytical techniques are used to detect and quantify this compound?

A7: Several analytical methods are employed for this compound analysis. Gas chromatography-mass spectrometry (GC-MS) allows the determination of trace impurities in this compound samples []. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) enables the detection and quantification of this compound and its metabolites in complex matrices like soil and plant tissues [].

Q8: Are there efficient methods for analyzing this compound residues in oilseed crops?

A8: A method combining solid-phase extraction (SPE) clean-up with gas chromatography and electron capture detection (GC-ECD) has been established for quantifying this compound-ethyl residues in both soil and rapeseed samples []. This technique offers a low limit of quantification (0.005 mg/kg), well below the maximum residue limit, allowing sensitive analysis of residues in these matrices.

Q9: How does this compound degrade in the environment?

A9: this compound undergoes biodegradation in the environment. Studies show that its degradation rate can be enhanced by cometabolism in the presence of glucose [].

Q10: What are some alternative herbicides used for weed control in crops where this compound is typically employed?

A10: Several herbicides offer alternative weed control strategies in crops where this compound is commonly used. These include:

  • Clodinafop-propargyl: A selective herbicide effectively controlling annual grassy weeds in rapeseed, often used in combination with this compound-ethyl for broader weed control [].
  • Quizalofop-p-ethyl: This herbicide, often mixed with this compound, provides effective control against specific weed species like Alopecurus aequalis in rapeseed fields [, ].
  • Clethodim: A selective postemergence herbicide primarily targeting grass weeds in various crops, sometimes used in combination with this compound for enhanced weed control [, ].

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